

Application Notes and Protocols: Preparation of JNJ-47965567 Stock Solution

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Compound of Interest

Compound Name: JNJ-47965567

Cat. No.: B15586329

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Audience: Researchers, scientists, and drug development professionals.

Introduction

JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor.

[1] It is a valuable tool for in vitro and in vivo studies investigating the role of the P2X7 receptor in various physiological and pathological processes, particularly in the central nervous system.

[1] Accurate and consistent preparation of **JNJ-47965567** stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of **JNJ-47965567** stock solutions.

Physicochemical Properties

A summary of the key physicochemical properties of **JNJ-47965567** is presented in Table 1. It is important to note that the batch-specific molecular weight may vary and should be consulted from the certificate of analysis for the most accurate calculations.

| Property | Value | Reference |
|-------------------|--|-----------|
| Chemical Name | 2-(Phenylthio)-N-[[tetrahydro-4-(4-phenyl-1-piperazinyl)-2H-pyran-4-yl]methyl]-3-pyridinecarboxamide | |
| Molecular Formula | C ₂₈ H ₃₂ N ₄ O ₂ S | [2] |
| Molecular Weight | 488.64 g/mol | [3] |
| CAS Number | 1428327-31-4 | |
| Appearance | Crystalline solid | [4] |
| Purity | ≥98% | [4] |

Solubility

JNJ-47965567 is soluble in several organic solvents but has poor solubility in water.[5] Table 2 summarizes the solubility of **JNJ-47965567** in various solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions.[2][3] It is recommended to use fresh, high-quality DMSO, as it can be hygroscopic and absorb moisture, which may reduce the solubility of the compound.[5]

| Solvent | Maximum Concentration | Reference |
|-------------------------|-----------------------|-----------|
| DMSO | 100 mM (48.86 mg/mL) | |
| 1 eq. HCl | 50 mM (24.43 mg/mL) | |
| DMF | 30 mg/mL | [4] |
| Ethanol | 12.5 mg/mL | [4] |
| Water | Insoluble | [5] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [4] |

Experimental Protocols

This protocol describes the preparation of a 100 mM stock solution of **JNJ-47965567** in DMSO.

Materials:

- **JNJ-47965567** powder
- Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Calibrated micropipettes

Procedure:

- Determine the required mass of **JNJ-47965567**:
 - Use the following formula to calculate the mass of **JNJ-47965567** required to prepare the desired volume of a 100 mM stock solution.
 - $\text{Mass (mg)} = \text{Desired Volume (mL)} \times 100 \text{ mmol/L} \times 488.64 \text{ g/mol} \times (1 \text{ mg}/1000 \text{ }\mu\text{g}) \times (1 \text{ L}/1000 \text{ mL})$
 - Simplified: $\text{Mass (mg)} = \text{Desired Volume (mL)} \times 48.864$
 - Example Calculation for 1 mL of 100 mM stock solution:
 - $\text{Mass (mg)} = 1 \text{ mL} \times 48.864 = 48.86 \text{ mg}$
- Weigh the **JNJ-47965567** powder:
 - Accurately weigh the calculated amount of **JNJ-47965567** using a calibrated analytical balance in a suitable weighing vessel.
- Dissolve in DMSO:
 - Transfer the weighed **JNJ-47965567** powder to a sterile microcentrifuge tube or vial.

- Add the calculated volume of DMSO to the tube.
- Vortex or sonicate the solution until the **JNJ-47965567** is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[\[6\]](#)
- Storage:
 - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[\[1\]](#)
 - Store the aliquots as recommended in Table 3.

For in vivo applications, **JNJ-47965567** can be formulated in vehicles containing cyclodextrins or a combination of solvents.

Example Formulation using 2-hydroxypropyl- β -cyclodextrin (HP- β -CD):[\[6\]](#)

- Prepare a 30% (w/v) solution of HP- β -CD in sterile water.
- Add **JNJ-47965567** to the HP- β -CD solution to achieve the desired final concentration (e.g., 5 mg/mL).[\[6\]](#)
- Promote dissolution by rotating at 45°C for 2 hours, followed by sonication in a 37°C water bath for 15 minutes.[\[6\]](#)
- Filter-sterilize the final solution through a 0.22 μ m filter.[\[6\]](#)
- Store at 4°C for up to one week.[\[6\]](#)

Example Formulation using a Solvent Mixture:

- Prepare a stock solution of **JNJ-47965567** in DMSO.
- Prepare the final formulation by adding the following solvents sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final solution should be clear.

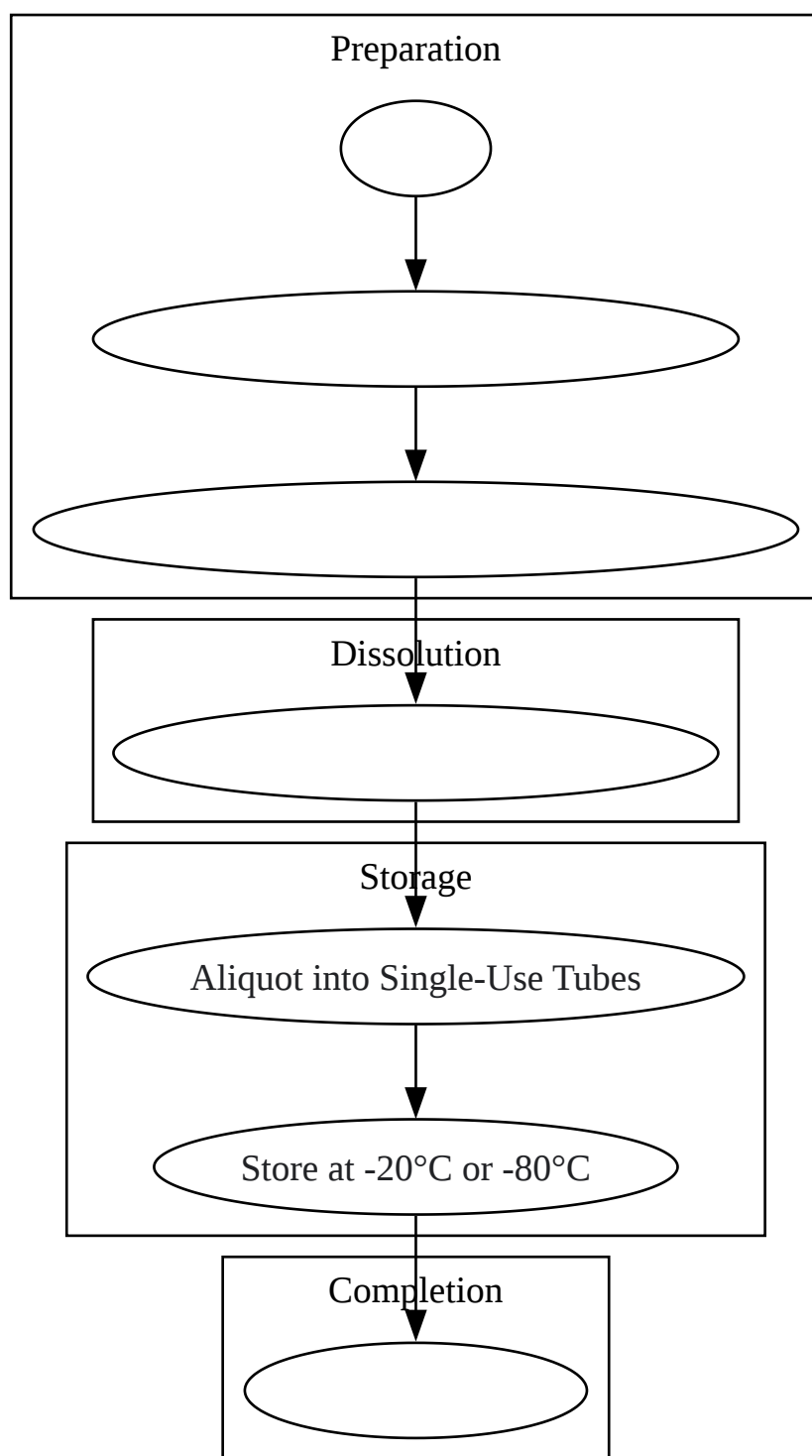
Storage and Stability

Proper storage of **JNJ-47965567** as a solid and in solution is crucial to maintain its activity.

| Form | Storage Temperature | Stability | Reference |
|---------------------|-----------------------------|----------------------------|-----------|
| Solid Powder | +4°C | Short-term (days to weeks) | [2] |
| -20°C | Long-term (months to years) | [2] | |
| DMSO Stock Solution | -20°C | 1 month | [1] |
| -80°C | 6 months | [1] | |

Note: It is recommended to aliquot stock solutions to minimize freeze-thaw cycles, which can degrade the compound.[1]

Visualization



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